molecular formula C12H26O4Si2 B096323 Bis(trimethylsilyl) adipate CAS No. 18105-31-2

Bis(trimethylsilyl) adipate

Cat. No. B096323
CAS RN: 18105-31-2
M. Wt: 290.5 g/mol
InChI Key: DVGSOFSBBKDKRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(trimethylsilyl) compounds typically involves the use of trimethylsilyl groups to protect or modify different functional groups in organic molecules. For example, bis(trimethylsilyl)amides of alkaline-earth metals are synthesized through transmetalation reactions in organic solvents . Similarly, bis(trimethylsilyl)acetamide is used for silylation of lipolysis products for gas-liquid chromatography . These methods suggest that bis(trimethylsilyl) adipate could potentially be synthesized through similar silylation reactions, where adipic acid or its derivatives could be treated with a silylating agent like trimethylsilyl chloride in the presence of a suitable base.

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl) compounds is often characterized by the presence of two trimethylsilyl groups attached to a central atom or functional group. For instance, the structure of bis(trimethylsilyl)amides shows dimeric forms in benzene and toluene . The molecular structure of bis(trimethylsilyl) adipate would likely feature two trimethylsilyl groups attached to the adipate moiety, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Bis(trimethylsilyl) compounds participate in various chemical reactions. For example, bis(trimethylsilyl)mercury undergoes photolytic reactions with aromatic compounds to yield products of homolytic aromatic substitution . The reactivity of bis(trimethylsilyl) adipate would be expected to be influenced by the presence of the silyl groups, which could act as protecting groups or leaving groups in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(trimethylsilyl) compounds are determined by the nature of the silyl groups and the central functional group. For instance, the steric effects of trimethylsilyl groups have been evaluated using NMR spectroscopy in compounds like 1,8-bis(trimethylsilyl)naphthalene . Bis(trimethylsilyl) adipate's properties would likely include hydrophobicity due to the trimethylsilyl groups and a certain degree of flexibility and reactivity due to the adipate moiety.

Scientific Research Applications

  • Application in Organic Chemistry

    • Field : Organic Chemistry
    • Summary : Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .
    • Method : The reactions are carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
    • Results : The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
  • Application in Synthesis of Novel Carboxylic Acids

    • Field : Organic Synthesis
    • Summary : Bis(trimethylsilyl)ketene acetals have been used as 1,3-carbon-oxygen dinucleophiles to allow access to novel carboxylic acid substituted 1,4-DHP and other dihydro(aza-aromatic) compounds using pyridine or other wide-ranging aza-aromatic substrates .
    • Method : These transformations occur by activation of nitrogen atoms via the formation of the corresponding salts with triflic anhydride or by interaction with alkyl chloroformates .
    • Results : The nucleophilic addition of the alkyl substituted bis(trimethylsilyl)ketene acetals to 2-(pyridin-3-yl)-1,3-benzothiazole in the presence of triflic anhydride has been examined . The behavior of the chosen substrate in these transformations is peculiar due to an exclusive activation of its pyridine fragment, resulting in the exclusive formation of 3-benzothiazolyl-1,4-dihydropyridine carboxylic acids .
  • Application in Gas Chromatography and Mass Spectrometry

    • Field : Analytical Chemistry
    • Summary : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
    • Method : Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
    • Results : This way trimethylsiloxy groups are formed on the molecule, making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
  • Application in Conversion of Metal Oxides and Chlorides

    • Field : Inorganic Chemistry
    • Summary : Bis(trimethylsilyl)sulfide is a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides .
    • Method : This transformation exploits the affinity of silicon(IV) for oxygen and halides . An idealized reaction is: .
    • Results : The conversion of metal oxides and chlorides into the corresponding sulfides can be achieved using bis(trimethylsilyl)sulfide .

Safety And Hazards

The safety data sheet for “Bis(trimethylsilyl) adipate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

bis(trimethylsilyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGSOFSBBKDKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066311
Record name Bis(trimethylsilyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl) adipate

CAS RN

18105-31-2
Record name 1,6-Bis(trimethylsilyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18105-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 1,6-bis(trimethylsilyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis(trimethylsilyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(trimethylsilyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) adipate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JM Weinberg, SP Gitto, KL Wooley - Macromolecules, 1998 - ACS Publications
Polymers containing labile silyl ester bonds along the backbone were synthesized via a transsilylation ester interchange reaction. The condensation of the bis(trimethylsilyl) esters of …
Number of citations: 47 pubs.acs.org
SP Gitto, KL Wooley - Macromolecules, 1995 - ACS Publications
Polymers composed of nucleophilically-labile silyl ester bonds in the main chain are being investigated as a new class of degradable polymers with the potential for an extremely broad …
Number of citations: 40 pubs.acs.org
M Wang, JM Weinberg, KL Wooley - Macromolecules, 1998 - ACS Publications
To investigate the effects of sterics and polymer backbone composition upon the rates of hydrolytic degradation of polymers containing trialkyl-substituted silyl ester linkages, six poly(…
Number of citations: 43 pubs.acs.org
AC Cooper, JC Huffman, KG Caulton - Inorganica chimica acta, 1998 - Elsevier
Me 3 Si-X reagents react to completion at 25C in a short time to convert Ir(H) 2 FL 2 (L=P t Bu 2 Ph) to Ir(H) 2 XL 2 . This involves formation of Ir-O, Ir-N, Ir-I, Ir-S and Ir-C(sp) bonds. …
Number of citations: 19 www.sciencedirect.com
JM Weinberg, KL Wooley - Journal of organometallic chemistry, 1997 - Elsevier
The investigation of a transesterification reaction involving silicon exchange (transsilylation) between a silyl ester and a chlorosilane is reported. The reaction studied involves an …
Number of citations: 18 www.sciencedirect.com
M Wang, JM Weinberg, KL Wooley - Macromolecules, 2000 - ACS Publications
The polymerization of AB-type monomers was investigated for the preparation of hydrolytically labile poly(silyl ester)s. AB-type polymerizations were based upon either transsilylation or …
Number of citations: 28 pubs.acs.org
BK Samra - 1996 - core.ac.uk
The enzyme catalysed polytransesterification of diesters with diols was investigated under various conditions. The most consistent results were obtained using crude porcine pancreatic …
Number of citations: 6 core.ac.uk
AC Cooper - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
AJ Holder, L Ye, JD Eick… - QSAR & Combinatorial …, 2006 - Wiley Online Library
The Refractive Index (RI) is a basic optical property of organic matter. In our research on dental restorative materials, RI values of monomers are important, since they affect the …
Number of citations: 5 onlinelibrary.wiley.com
L Ye - 2007 - search.proquest.com
The purpose of this project is to help guide the development of nonshrinking adhesive dental composite systems. Spiro Ortho Carbonates (SOCs) are known to expand upon …
Number of citations: 1 search.proquest.com

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